molecular formula C18H20N2O5 B2987677 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide CAS No. 551921-43-8

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide

Cat. No.: B2987677
CAS No.: 551921-43-8
M. Wt: 344.367
InChI Key: BLTIRSZXFMZBRU-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.3624 . This compound is known for its unique structure, which includes methoxy groups and benzamide functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to produce 2-(4-methoxybenzoylamino)ethanol. Finally, this compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to yield this compound .

Chemical Reactions Analysis

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide can be compared with other similar compounds, such as:

    4-methoxy-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide: This compound has a similar structure but lacks the oxyethyl group.

    4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide: This compound includes a cyclohexyl group instead of the oxyethyl group.

Properties

IUPAC Name

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-25-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTIRSZXFMZBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325606
Record name 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551921-43-8
Record name 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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